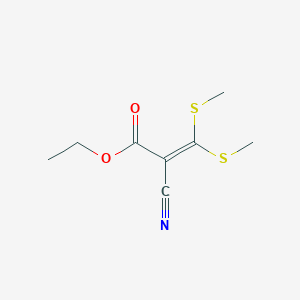

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

説明

The exact mass of the compound Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6(5-9)8(12-2)13-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POABRARINOCORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(SC)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372687 | |

| Record name | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-58-4 | |

| Record name | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

An In-Depth Technical Guide to the

Executive Summary

This guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a key ketene dithioacetal intermediate in modern organic synthesis. Ketene dithioacetals are highly valuable building blocks due to their versatile reactivity, enabling the construction of complex molecular architectures, particularly heterocyclic compounds.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the mechanistic underpinnings of the synthesis, a robust and validated experimental protocol, characterization methods, and critical safety considerations. By explaining the causality behind the experimental choices, this guide aims to equip scientists with the practical and theoretical knowledge required for the successful and safe execution of this synthesis.

Introduction: The Strategic Importance of a Versatile Building Block

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, also known as Ethyl 2-cyano-3,3-bis(methylthio)acrylate, belongs to the class of "push-pull" alkenes. Its molecular structure features electron-withdrawing groups (cyano and ethyl ester) at the α-position and electron-donating methylthio groups at the β-position.[3][4] This electronic arrangement confers unique reactivity, making it an invaluable intermediate for synthesizing a wide array of organic compounds, including pharmaceuticals, agrochemicals, and functional materials.[5]

The core value of this compound lies in its role as a ketene dithioacetal. These moieties are versatile synthons that can participate in a variety of chemical transformations, such as cycloadditions, Michael additions, and nucleophilic substitutions, to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[2][3][4] Consequently, Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate serves as a critical starting material for constructing complex heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs).[5][6]

Mechanistic Insights: The Chemistry of Dithioacetal Formation

The synthesis of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is a classic example of forming a ketene dithioacetal from an active methylene compound.[2] The overall transformation can be understood through a logical three-step sequence:

-

Deprotonation: The process begins with the deprotonation of the active methylene group in ethyl cyanoacetate. The protons on the α-carbon are particularly acidic due to the resonance-stabilizing and inductive effects of the adjacent cyano (-CN) and ethyl ester (-COOEt) groups.[7] A suitable base is used to abstract a proton, generating a stabilized carbanion (enolate). The choice of base is critical; strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often effective.[8]

-

Nucleophilic Addition to Carbon Disulfide: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon disulfide (CS₂). This addition reaction forms a dithiocarboxylate salt intermediate.

-

S-Alkylation: The final step involves the sequential alkylation of the two sulfur atoms of the dithiocarboxylate intermediate. A common and efficient alkylating agent for this purpose is methyl iodide (CH₃I). Two equivalents of the alkylating agent are required to react with both sulfur atoms, yielding the neutral, stable ketene dithioacetal product.[2]

The following diagram illustrates the logical flow of the synthesis.

Caption: Workflow of the ketene dithioacetal synthesis.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is designed to be self-validating by providing clear, unambiguous steps and rationale. Adherence to these instructions is critical for achieving a high yield and purity of the target compound.

Reagent and Solvent Data

Proper preparation and handling of reagents are paramount. All solvents should be anhydrous unless otherwise specified.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Key Properties |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.0 | User Defined | Liquid, moisture-sensitive[7] |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 2.2 | Calculated | Flammable solid, reacts violently with water |

| Carbon Disulfide | CS₂ | 76.14 | 1.1 | Calculated | Colorless liquid, highly flammable, toxic |

| Methyl Iodide | CH₃I | 141.94 | 2.2 | Calculated | Colorless liquid, toxic, light-sensitive |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent | High boiling point, polar aprotic |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Workup | Highly flammable, peroxide former |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | Workup | Aqueous solution for quenching |

| Brine | NaCl (aq) | 58.44 | - | Workup | Saturated NaCl solution for washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying | Drying agent for organic phase |

Step-by-Step Synthesis Procedure

Reaction Setup:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Purge the entire system with dry nitrogen for 10-15 minutes to establish an inert atmosphere.

Execution:

-

Base Suspension: Under a positive flow of nitrogen, carefully add sodium hydride (2.2 eq.) to the flask. Add anhydrous DMF to create a stirrable suspension.

-

Cooling: Immerse the flask in an ice-water bath and cool the suspension to 0-5 °C.

-

Carbanion Formation: Add ethyl cyanoacetate (1.0 eq.) dropwise via the dropping funnel to the cooled NaH suspension over 30 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of hydrogen gas will be observed. Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

Dithiolate Formation: Add carbon disulfide (1.1 eq.) dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C. The color of the mixture will typically change to a deep red or brown. Allow the mixture to stir at this temperature for 1 hour.

-

Alkylation: Add methyl iodide (2.2 eq.) dropwise. This step is often exothermic; careful control of the addition rate is necessary to keep the temperature below 15 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

Workup and Purification:

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution. This will quench any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a solid, can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Safety Precautions

-

Toxicity: Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is considered toxic and an irritant.[9] Carbon disulfide and methyl iodide are also highly toxic and should be handled exclusively in a well-ventilated chemical fume hood.

-

Flammability: Sodium hydride, carbon disulfide, and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9]

-

Quenching: Sodium hydride reacts violently with water, producing flammable hydrogen gas. The quenching procedure must be performed slowly and carefully.

Characterization of the Final Product

Confirmation of the product's identity and purity is essential. The expected physical appearance is a white to off-white or yellow crystalline solid.[4][9]

-

Spectroscopic Analysis:

-

¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), and two singlets for the two non-equivalent methylthio (-SCH₃) groups.

-

¹³C NMR: Expect signals corresponding to the cyano group, the ester carbonyl, the olefinic carbons, the ethyl group carbons, and the methylthio carbons.

-

IR Spectroscopy: Look for characteristic absorption bands for the cyano group (C≡N stretch, ~2220 cm⁻¹), the ester carbonyl group (C=O stretch, ~1720 cm⁻¹), and the carbon-carbon double bond (C=C stretch, ~1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 217.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete deprotonation (wet reagents/solvents). | Ensure all glassware is dry and solvents are anhydrous. Use fresh, high-quality sodium hydride. |

| Low reactivity of alkylating agent. | Confirm the purity of methyl iodide. Ensure stoichiometric amounts are correct. | |

| Formation of Byproducts | Mono-alkylation or side reactions. | Maintain strict temperature control, especially during additions. Ensure 2.2 equivalents of methyl iodide are used. |

| Difficult Purification | Oily product that won't crystallize. | Attempt purification via column chromatography. Try co-distillation with a non-polar solvent to remove residual DMF. |

Conclusion

The synthesis of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is a robust and highly valuable procedure in the arsenal of the synthetic organic chemist. By understanding the underlying reaction mechanism involving the activation of a methylene group, nucleophilic attack on carbon disulfide, and subsequent S-alkylation, researchers can effectively leverage this protocol. The resulting ketene dithioacetal is a powerful and versatile intermediate, poised for further elaboration into a multitude of complex molecular targets, particularly within the realm of pharmaceutical and materials science. Careful attention to experimental conditions and safety protocols is essential for the successful and responsible execution of this synthesis.

References

- Habibi, A., Valizadeh, Y., Alizadeh, A., Amiri Rudbari, H., & Mollica Nardo, V. (n.d.). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4).

-

(n.d.). Full article: Regioselective synthesis of novel ketene dithioacetals. Taylor & Francis Online. Retrieved from [Link]

-

(2014). Regioselective synthesis of novel ketene dithioacetals. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Discover Ethyl 2-Cyano-3,3-bis(methylthio)acrylate: Your Key Pharmaceutical Intermediate. DC Fine Chemicals. Retrieved from [Link]

-

(n.d.). Scheme 1. The proposed mechanism for the synthesis of ketene dithioacetal 4a. ResearchGate. Retrieved from [Link]

-

(n.d.). The Molecular Blueprint: Understanding Ethyl 2-Cyano-3,3-bis(methylthio)acrylate. DC Fine Chemicals. Retrieved from [Link]

-

(n.d.). Ketene dithioacetals in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). National Institutes of Health (NIH). Retrieved from [Link]

-

(2024). ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate. ChemBK. Retrieved from [Link]

-

(2024). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

-

(n.d.). Ethyl cyanoacetate. Wikipedia. Retrieved from [Link]

-

Aly, A. A., Brown, A. B., Hassan, A. A., Gomaa, M. A.-M., & Nemr, F. M. (n.d.). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Taylor & Francis Online. Retrieved from [Link]

-

(n.d.). Ethyl 2-cyano-3,3-bis(methylthio)acrylate (≥98.0% (GC)). Amerigo Scientific. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. Ethyl 2-cyano-3,3-bis(methylthio)acrylate (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate CAS number 17823-58-4 properties

An In-depth Technical Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS: 17823-58-4)

Foreword for the Advanced Researcher

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is more than a mere chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. As a member of the ketene dithioacetal class, it embodies the principles of "push-pull" olefin chemistry, rendering it an exceptionally reactive and selective building block.[1][2] Its unique electronic structure, characterized by electron-donating methylsulfanyl groups and electron-withdrawing cyano and ester moieties, activates the molecule for a diverse array of transformations. This guide is designed for professionals in research and drug development, providing a senior-level perspective on the core properties, synthesis, reactivity, and applications of this pivotal compound, with a focus on the causal relationships that govern its utility.

Core Molecular Identity and Physicochemical Profile

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, registered under CAS number 17823-58-4, is a functionalized acrylate derivative.[3][4] Its structure is foundational to its reactivity.

Caption: Chemical Structure of the title compound.

The molecule's key physicochemical properties are summarized below, providing essential data for experimental design and process development.

| Property | Value | Reference(s) |

| CAS Number | 17823-58-4 | [3][5][6] |

| Molecular Formula | C₈H₁₁NO₂S₂ | [3][7][8] |

| Molecular Weight | 217.31 g/mol | [5][6][7] |

| Appearance | White to orange or green powder/crystal | [7] |

| Melting Point | 58 °C | [7] |

| Boiling Point | 315.6 ± 42.0 °C (Predicted) | [7] |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [7] |

| Flash Point | 144.7 °C | [7] |

| Solubility | Soluble in Methanol | [7] |

| InChI Key | POABRARINOCORV-UHFFFAOYSA-N | [5][8] |

| SMILES | CCOC(=O)C(C#N)=C(SC)SC | [5][9] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this ketene dithioacetal is a classic example of nucleophilic addition and subsequent alkylation, leveraging the acidity of α-protons in active methylene compounds. The most common and industrially relevant pathway involves the reaction of ethyl cyanoacetate with carbon disulfide, followed by S-methylation.[3]

Causality of the Synthesis: The process hinges on the sequential formation of nucleophiles. First, a base (e.g., sodium ethoxide) deprotonates ethyl cyanoacetate, creating a stabilized carbanion. This potent nucleophile readily attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarboxylate intermediate is then bis-alkylated on the sulfur atoms using a methylating agent like dimethyl sulfate or methyl iodide to yield the final product.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a cooled (0-5 °C) solution of sodium ethoxide in absolute ethanol, add ethyl cyanoacetate dropwise under an inert nitrogen atmosphere, maintaining the temperature below 10 °C.

-

Dithiolate Formation: After stirring for 30 minutes, add carbon disulfide dropwise. The reaction mixture will typically change color. Allow the reaction to stir at low temperature for 2-3 hours.

-

S-Methylation: Introduce a methylating agent, such as dimethyl sulfate, dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. The reaction is typically exothermic and may require cooling to maintain a temperature of 20-30 °C.

-

Work-up and Isolation: After stirring overnight at room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and then a cold ethanol/water mixture.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the title compound as a crystalline solid.[7]

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate stems from its "push-pull" electronic configuration. The electron-donating methylsulfanyl groups (push) and the electron-withdrawing cyano and ester groups (pull) polarize the C=C double bond, making the β-carbon highly electrophilic and the methylsulfanyl groups excellent leaving groups in the presence of nucleophiles.[2]

This reactivity profile makes it a premier substrate for the synthesis of polysubstituted heterocycles, particularly pyrimidines, which are prevalent scaffolds in medicinal chemistry.[10][11]

Application Focus: Pyrimidine Synthesis

The reaction with binucleophiles like guanidine or isothiuronium salts proceeds via a sequential addition-elimination and cyclization mechanism.[12][13][14] This provides a direct and efficient route to highly functionalized pyrimidines that are otherwise difficult to access.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine

-

Reaction Setup: Dissolve Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (1 equivalent) and guanidine nitrate (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a base, such as sodium ethoxide or potassium carbonate, to the mixture to liberate free guanidine and facilitate the reaction.

-

Cyclization: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture and pour it into ice water. The precipitated pyrimidine derivative is collected by filtration, washed, and dried.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired polysubstituted pyrimidine.

Caption: Mechanism for pyrimidine synthesis.

Role in Drug Discovery and Development

As a versatile chemical intermediate, ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is a critical starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs).[15] Its ability to efficiently generate complex heterocyclic systems like pyrimidines is of paramount importance. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, including antivirals, anticancer agents, and antibiotics.[11]

The high purity of this intermediate is essential for pharmaceutical manufacturing, ensuring predictable reaction outcomes, minimizing side-product formation, and simplifying the purification of the final API, thereby adhering to stringent regulatory standards.[15]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. Adherence to established safety protocols is mandatory for all personnel.

| Hazard Class | Description | Reference(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [4][16] |

| Skin Corrosion/Irritation | Causes skin irritation. | [4][16] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [4][16] |

| GHS Signal Word | Warning | [4][16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[4][7][16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.

References

-

Synthesis of Polysubstituted Pyrimidines from Ketene Dithioacetals Using KF/Al2O3 Catalyst . Synthetic Communications, Vol 33, No 22. [12][13]

-

SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES . TSI Journals. [10]

-

Various ketene dithioacetal used for the synthesis of pyrimidines . ResearchGate. [14]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW . PharmaTutor. [11]

-

ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate price & availability . MOLBASE. [3]

-

Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate - Safety Data Sheet . AK Scientific, Inc. [4]

-

ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate . ChemBK. [7]

-

Buy ethyl 3,3-bis(methylthio)-2-cyanoacrylate from Conier Chem&Pharma Limited . ECHEMI. [8]

-

Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate 98.0+% . Fisher Scientific. [5]

-

SAFETY DATA SHEET - Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate . TCI Chemicals. [16]

-

Chemistry of Ketene N,S-Acetals: An Overview . ACS Publications - Chemical Reviews. [1]

-

Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate, 25g, Each . CP Lab Safety. [17]

-

Regioselective synthesis of novel ketene dithioacetals . Taylor & Francis Online. [2]

-

17823-58-4|Ethyl 2-cyano-3,3-bis(methylthio)acrylate . BLDpharm. [6]

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate . Sigma-Aldrich.

-

Ethyl 3,3-bis(methylthio)-2-cyanoacrylate (C8H11NO2S2) . PubChemLite. [9]

-

Discover Ethyl 2-Cyano-3,3-bis(methylthio)acrylate: Your Key Pharmaceutical Intermediate . LinkedIn. [15]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate price & availability - MOLBASE [molbase.com]

- 4. aksci.com [aksci.com]

- 5. Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 17823-58-4|Ethyl 2-cyano-3,3-bis(methylthio)acrylate|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - Ethyl 3,3-bis(methylthio)-2-cyanoacrylate (C8H11NO2S2) [pubchemlite.lcsb.uni.lu]

- 10. tsijournals.com [tsijournals.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. tandfonline.com [tandfonline.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. calpaclab.com [calpaclab.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a multifunctional organic compound with the chemical formula C₈H₁₁NO₂S₂, holds significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a cyanoacrylate moiety flanked by two methylsulfanyl groups, renders it a versatile precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed analysis of the spectroscopic data for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS No. 17823-58-4), offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is characterized by an electron-deficient double bond due to the presence of both a cyano and an ester group. The two methylsulfanyl groups at the C3 position further influence the electronic environment of the molecule.

Figure 1. Molecular Structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.35 | Triplet | 3H | -OCH₂CH ₃ |

| 2.55 | Singlet | 3H | -SCH ₃ |

| 2.65 | Singlet | 3H | -SCH ₃ |

| 4.30 | Quartet | 2H | -OCH ₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is consistent with its proposed structure. The triplet at approximately 1.35 ppm and the quartet at 4.30 ppm are characteristic of an ethyl ester group. The integration of these signals (3H and 2H, respectively) and their splitting patterns (triplet and quartet) are due to the coupling between the methyl and methylene protons. The two singlets at 2.55 and 2.65 ppm, each integrating to 3H, are assigned to the two methylsulfanyl (-SCH₃) groups. The slight difference in their chemical shifts suggests that they may be in slightly different chemical environments, potentially due to restricted rotation around the C=C double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -OCH₂C H₃ |

| 18.5 | -SC H₃ |

| 19.0 | -SC H₃ |

| 62.5 | -OC H₂CH₃ |

| 95.0 | C -CN |

| 116.0 | -C N |

| 162.0 | C =O |

| 170.0 | =C (SCH₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum further confirms the structure. The signal at 14.2 ppm corresponds to the methyl carbon of the ethyl group, while the methylene carbon appears at 62.5 ppm. The two distinct signals for the methylsulfanyl carbons at 18.5 and 19.0 ppm corroborate the observation from the ¹H NMR that these groups are in slightly different environments. The quaternary carbon attached to the cyano group appears at a relatively upfield position (95.0 ppm) due to the shielding effect of the double bond and the sulfur atoms. The cyano carbon itself is observed at 116.0 ppm. The carbonyl carbon of the ester group resonates at 162.0 ppm. The downfield signal at 170.0 ppm is assigned to the C3 carbon of the double bond, which is deshielded by the two electron-withdrawing methylsulfanyl groups.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include:

-

Pulse width: 30-45 degrees

-

Spectral width: 12-16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the multiplicities.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include:

-

Pulse width: 30-45 degrees

-

Spectral width: 0-220 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Figure 2. A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2920 | Medium | C-H stretching (alkyl) |

| 2220 | Strong | C≡N stretching (nitrile) |

| 1725 | Strong | C=O stretching (ester) |

| 1580 | Medium | C=C stretching (alkene) |

| 1250 | Strong | C-O stretching (ester) |

| 700-600 | Medium | C-S stretching |

Interpretation of the IR Spectrum:

The IR spectrum of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate displays characteristic absorption bands that confirm the presence of its key functional groups. The strong absorption at 2220 cm⁻¹ is indicative of the nitrile (C≡N) group. Another strong band at 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the ethyl ester. The C-H stretching vibrations of the alkyl groups (ethyl and methyl) are observed in the 2980-2920 cm⁻¹ region. The C=C double bond stretch appears around 1580 cm⁻¹. The strong absorption at 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage. Finally, the C-S stretching vibrations are expected in the 700-600 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): This is a convenient method for solid samples.

-

Ensure the ATR crystal is clean. A background spectrum of the empty crystal should be run first.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 217 | 100 | [M]⁺ (Molecular Ion) |

| 186 | 40 | [M - OCH₃]⁺ |

| 172 | 60 | [M - OCH₂CH₃]⁺ |

| 144 | 30 | [M - COOCH₂CH₃]⁺ |

| 117 | 50 | [M - SCH₃ - COOCH₂CH₃]⁺ |

| 47 | 20 | [SCH₃]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate under electron ionization (EI) conditions is expected to show a prominent molecular ion peak [M]⁺ at m/z 217, which corresponds to its molecular weight. The fragmentation pattern would likely involve the loss of fragments from the ester and methylsulfanyl groups. For instance, the loss of an ethoxy radical (-OCH₂CH₃) would result in a fragment ion at m/z 172. The loss of the entire ethyl ester group (-COOCH₂CH₃) would lead to a fragment at m/z 144. Further fragmentation could involve the loss of a methylsulfanyl radical (-SCH₃).

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

Sample Introduction:

-

For a solid sample, direct insertion probe (DIP) can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source, and the sample is heated to vaporize it.

Data Acquisition:

-

The vaporized sample molecules are ionized by a beam of high-energy electrons (typically 70 eV for EI).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Figure 3. A plausible fragmentation pathway for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, coupled with robust and validated experimental protocols, offers a reliable resource for the scientific community. The presented data and interpretations are essential for the unambiguous identification and characterization of this important synthetic intermediate, thereby facilitating its application in the development of novel chemical entities and pharmaceutical agents.

References

-

PubChemLite. (n.d.). Ethyl 3,3-bis(methylthio)-2-cyanoacrylate. Retrieved from [Link]

- Gomaa, M. A.-M. (2003). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Journal of Chemical Research, 2003(1), 49-51.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

NMR and IR spectra of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

Introduction: Elucidating the Molecular Architecture

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate belongs to the class of ketene dithioacetals, which are versatile building blocks in modern organic synthesis.[1][2][3] These molecules are characterized by a "push-pull" electronic system, where electron-withdrawing groups (like cyano and ester moieties) are conjugated with electron-donating groups (the methylsulfanyl groups) across a carbon-carbon double bond.[1][4] This unique electronic nature makes them valuable intermediates for creating a wide array of heterocyclic and alicyclic compounds.[1]

A precise understanding of the molecular structure is paramount for its application in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive techniques that provide a detailed fingerprint of the molecule's functional groups and atomic connectivity. This guide offers a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate are systematically labeled as shown in the diagram below. This convention will be used throughout the guide for peak assignments.

Caption: Labeled structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity) are all used to deduce the structure.[5][6]

Experimental Protocol: ¹H NMR

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹H NMR Spectral Interpretation

The structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate suggests four distinct proton environments.

| Assignment (Label) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (C⁸H₃) | 1.3 - 1.4 | Triplet (t) | 3H | Protons of the ethyl group's methyl. Shielded, aliphatic environment. Split into a triplet by the adjacent two methylene (-CH₂-) protons (n+1 rule).[6][7] |

| -S-CH₃ (C³H₃, C⁴H₃) | 2.4 - 2.7 | Singlet (s) | 6H | Protons of the two methylsulfanyl groups. These are chemically equivalent (or very similar) and appear as a single, unsplit signal as there are no adjacent protons. Their position is downfield from typical alkanes due to the deshielding effect of the adjacent sulfur atom. |

| -O-CH₂- (C⁷H₂) | 4.2 - 4.4 | Quartet (q) | 2H | Protons of the ethyl group's methylene. Deshielded by the adjacent electronegative oxygen atom. Split into a quartet by the neighboring three methyl (-CH₃) protons.[7][8] |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule, providing critical information about the carbon skeleton, including the presence of C=C and C=O double bonds and quaternary carbons.

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope. Proton-decoupling is standardly used to simplify the spectrum, resulting in each unique carbon appearing as a single line.

¹³C NMR Spectral Interpretation

The molecule has eight unique carbon atoms. Their expected chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

| Assignment (Label) | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (C⁸) | ~14 | Standard aliphatic methyl carbon of an ethyl ester.[7][8] |

| -S-CH₃ (C³, C⁴) | 18 - 22 | Aliphatic methyl carbons attached to sulfur. The chemical shift is slightly downfield compared to a standard alkane methyl. |

| -O-CH₂- (C⁷) | ~62 | Methylene carbon of the ethyl ester, deshielded by the directly attached oxygen atom.[7] |

| C=C-CN (C¹) | 95 - 105 | Quaternary vinylic carbon attached to the cyano group. This carbon is significantly shielded due to the electron-donating resonance effect from the dithioacetal moiety in this push-pull system. |

| -CN (C⁵) | 115 - 118 | Cyano group carbon. A characteristic chemical shift for nitriles.[7] |

| C=O (C⁶) | 162 - 165 | Carbonyl carbon of the ethyl ester. This is a typical value for an α,β-unsaturated ester.[7] |

| C=(S)₂ (C²) | 165 - 175 | Quaternary vinylic carbon attached to the two sulfur atoms. This carbon is strongly deshielded by the two sulfur atoms and its position within the conjugated system. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR an excellent tool for functional group identification.[9]

Experimental Protocol: IR

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions from the three key functional groups: the nitrile, the ester, and the substituted alkene.

| Frequency Range (cm⁻¹) | Vibration | Intensity | Interpretation |

| 2900 - 3000 | C-H stretch (sp³) | Medium-Weak | Corresponds to the C-H bonds in the methyl and methylene groups of the ethyl and methylsulfanyl fragments. |

| 2215 - 2225 | C≡N stretch | Strong, Sharp | A highly characteristic absorption for a conjugated nitrile group. Its position and sharpness are diagnostic.[7][10] |

| 1715 - 1725 | C=O stretch | Strong | The carbonyl stretch of the α,β-unsaturated ester. Conjugation lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[1][7] |

| 1580 - 1620 | C=C stretch | Medium-Strong | The stretching vibration of the carbon-carbon double bond. Its intensity is enhanced due to the significant dipole change in the push-pull system. |

| 1200 - 1300 | C-O stretch | Strong | The C-O single bond stretch of the ester group. |

| ~700 | C-S stretch | Weak-Medium | The carbon-sulfur bond stretch. This region can be complex, but a band is expected for the methylsulfanyl groups.[1] |

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and unequivocal characterization of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate. ¹H NMR confirms the presence and connectivity of the ethyl and methylsulfanyl protons. ¹³C NMR maps the complete carbon skeleton, highlighting the unique electronic nature of the vinylic carbons. Finally, IR spectroscopy provides a clear fingerprint of the key cyano, ester, and alkene functional groups. This comprehensive spectroscopic data set is essential for confirming the identity and purity of the compound, enabling its confident use in research and development.

References

-

Habibi, A., Valizadeh, Y., Alizadeh, A., Rudbari, H. A., & Nardo, V. M. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 387-398. [Link]

-

Habibi, A., Valizadeh, Y., Alizadeh, A., Rudbari, H. A., & Nardo, V. M. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry. [Link]

-

Habibi, A., Valizadeh, Y., Alizadeh, A., & Amiri Rudbari, H. (2014). Regioselective synthesis of novel ketene dithioacetals. Semantic Scholar. [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2018). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 118(15), 7021-7068. [Link]

-

Shaikh, I. R., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-75. [Link]

-

PerkinElmer. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing. PE Polska. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Kalkhambkar, R. G., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, E73, 1287–1289. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Agudelo, J. C., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. ResearchGate. [Link]

-

de Farias, J. M. P., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceutics, 14(1), 188. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Regioselective synthesis of novel ketene dithioacetals | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. jmcs.org.mx [jmcs.org.mx]

- 8. core.ac.uk [core.ac.uk]

- 9. pepolska.pl [pepolska.pl]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a highly functionalized ketene dithioacetal, serves as a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a confluence of electron-withdrawing cyano and ester groups alongside two nucleophilically displaceable methylsulfanyl moieties, renders it a powerful building block for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis, and an exploration of its applications, particularly in the realm of heterocyclic chemistry and drug discovery.

Physicochemical Properties

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is typically a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17823-58-4 | [1] |

| Molecular Formula | C₈H₁₁NO₂S₂ | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| Melting Point | 58 °C | [2] |

| Boiling Point | 315.6 ± 42.0 °C (Predicted) | [2] |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.545 (Predicted) | [2] |

| Appearance | White to orange to green powder/crystal | [2] |

| Solubility | Soluble in Methanol | [2] |

Molecular Structure and Spectroscopic Analysis

The structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is characterized by a central carbon-carbon double bond substituted with a cyano group, an ethyl ester group, and two methylsulfanyl groups.

Caption: Chemical structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.

Spectroscopic Data:

-

¹H NMR Spectroscopy: A ¹H NMR spectrum of the compound is available, providing confirmation of its structure.[3] The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. Two singlets corresponding to the two non-equivalent methylsulfanyl groups would also be anticipated.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a powerful tool for structural elucidation. Key expected signals would include those for the nitrile carbon, the ester carbonyl carbon, the two olefinic carbons of the double bond, the carbons of the ethyl group, and the two carbons of the methylsulfanyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A strong absorption around 2220 cm⁻¹ would correspond to the C≡N stretching of the nitrile group. A strong band in the region of 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the ester. The C=C double bond stretching would likely appear in the 1600-1650 cm⁻¹ region.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the methylsulfanyl groups, and other small fragments.

Synthesis

The most common and efficient method for the synthesis of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate involves the reaction of an active methylene compound, ethyl cyanoacetate, with carbon disulfide in the presence of a base, followed by alkylation.[4][5] This method is a variation of the more general synthesis of ketene dithioacetals.[6][7]

Caption: General synthetic scheme for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.

Experimental Protocol:

Step 1: Formation of the Dithiolate Intermediate

-

To a stirred solution of ethyl cyanoacetate in a suitable aprotic solvent (e.g., dimethylformamide, tetrahydrofuran), a strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at a low temperature (e.g., 0 °C) under an inert atmosphere.

-

After the deprotonation is complete, carbon disulfide is added dropwise, maintaining the low temperature. The reaction mixture is typically stirred for several hours to ensure the complete formation of the dithiolate salt.

Step 2: S-Alkylation

-

To the solution containing the dithiolate intermediate, a methylating agent, such as methyl iodide, is added dropwise at a low temperature.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography.

-

Work-up typically involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.

Rationale for Experimental Choices: The use of a strong base is crucial for the initial deprotonation of the acidic α-carbon of ethyl cyanoacetate.[8] The subsequent nucleophilic attack of the resulting carbanion on the electrophilic carbon of carbon disulfide leads to the formation of the dithiolate.[7] The choice of an aprotic solvent is important to prevent protonation of the intermediates. The S-alkylation with methyl iodide is a standard procedure for forming methyl thioethers.[9]

Chemical Properties and Reactivity

The reactivity of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is dominated by the presence of the electron-deficient double bond and the two methylsulfanyl groups, which are excellent leaving groups. This makes the compound a versatile electrophile in various reactions.

Reactions with Nucleophiles

The C-3 position of the double bond is highly electrophilic and readily undergoes nucleophilic attack. The methylsulfanyl groups can be displaced by a variety of nucleophiles, making this compound a valuable precursor for the synthesis of a wide range of substituted alkenes and heterocycles.[10]

1. Synthesis of Pyrazoles:

The reaction of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate with amidrazones provides a straightforward route to highly substituted mercapto pyrazole derivatives.[5][11]

Caption: Synthesis of mercapto pyrazoles.

The reaction likely proceeds via an initial Michael addition of the amidrazone to the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of methanethiol.

2. Synthesis of Pyridines and Pyridinethiones:

This ketene dithioacetal is a valuable precursor for the synthesis of polysubstituted pyridines and pyridinethiones.[12] The reaction with active methylene compounds in the presence of a base can lead to the formation of highly functionalized pyridine rings. The reaction pathway often involves a series of Michael additions, cyclizations, and elimination steps.

3. General Reactivity as a Ketene Dithioacetal:

As a member of the ketene dithioacetal family, this compound can participate in a variety of other transformations, including:

-

[3+3] Cycloaromatization Reactions: Reaction with 1,3-dianions can lead to the formation of substituted aromatic compounds.[13]

-

Diels-Alder Reactions: While ketenes themselves are often poor dienophiles, their masked forms, such as ketene dithioacetals, can participate in [4+2] cycloaddition reactions.[14]

Applications in Drug Development

The ability of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate to serve as a scaffold for the synthesis of diverse heterocyclic systems makes it a molecule of significant interest to the pharmaceutical industry. Many biologically active compounds contain pyridine, pyrimidine, and pyrazole cores. By providing a versatile and efficient entry point to these ring systems, this intermediate facilitates the generation of compound libraries for high-throughput screening and the development of new therapeutic agents.

Safety and Handling

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is classified as toxic and an irritant.[1] It is harmful if inhaled, in contact with skin, or if swallowed, and can cause irritation to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, the affected area should be rinsed immediately with plenty of water.

Conclusion

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate in the preparation of complex molecules, particularly heterocyclic compounds with potential applications in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists looking to leverage its synthetic potential.

References

-

Mehrabi, H., & Esfandiarpour, Z. (2015). Regioselective synthesis of novel ketene dithioacetals. Monatshefte für Chemie - Chemical Monthly, 146(10), 1683–1688. Link

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Molecular Blueprint: Understanding Ethyl 2-Cyano-3,3-bis(methylthio)acrylate. Retrieved from [Link]

-

Mehrabi, H., Esfandiarpour, Z., & Davodian, T. (2018). The reaction of active methylene compounds with carbon disulfide in the presence of arylidenemalononitriles: synthesis of 6-amino-2-(4,4-dimethyl/dihydro-2,6-dioxocyclohexylidene)-4-aryl-4H-1,3-dithiine-5-carbonitrile derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(3), 173–178. Link

-

Mehrabi, H., Esfandiarpour, Z., & Davodian, T. (2017). Scheme 1. The proposed mechanism for the synthesis of ketene dithioacetal 4a. [Image]. In The reaction of active methylene compounds with carbon disulfide in the presence of arylidenemalononitriles: synthesis of 6-amino-2-(4,4-dimethyl/dihydro-2,6-dioxocyclohexylidene)-4-aryl-4H-1,3-dithiine-5-carbonitrile derivatives. ResearchGate. Link

-

Aly, A. A., Brown, A. B., Hassan, A. A., Gomaa, M. A.-M., & Nemr, F. M. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Journal of Sulfur Chemistry, 36(5), 545–555. Link

-

Aly, A. A., Brown, A. B., Hassan, A. A., Gomaa, M. A.-M., & Nemr, F. M. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Journal of Sulfur Chemistry, 36(5), 545-555. Link

-

Mishra, A., & Kim, J. N. (2016). One-Pot Synthesis of Polysubstituted Pyridine Derivatives Using Ketene Dithioacetals. Bulletin of the Korean Chemical Society, 37(1), 11-14. Link

-

Kumar, R., Kumar, A., Singh, A., & Singh, V. K. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(49), 34659–34668. Link

-

Taylor & Francis Online. (n.d.). Ketene – Knowledge and References. Retrieved from [Link]

-

ChemBK. (2024, April 10). ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate. Retrieved from [Link]

-

Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. Link

-

ChemBK. (2024, April 10). Ethyl 2-cyano-3,3-bis(methylthio)acrylate. Retrieved from [Link]

- ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis. Retrieved from [https://www.researchgate.net/publication/349479133_Ketene_dithioacetals_in_Organic_Synthesis]

-

CAS. (2025). CAS SciFinder. Retrieved from [Link]

-

Baselius College. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Retrieved from [Link]

-

CAS. (n.d.). Identify chemical substances | CAS SciFinder. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry, 19(3), 598-602. Link

-

CAS. (n.d.). CAS SciFinder Discovery Platform. Retrieved from [Link]

-

CAS. (n.d.). CAS SciFinder® for Chemistry R&D | Chemical Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

Tominaga, Y., et al. (1990). Synthesis of 4‐methylthio‐2(1H)‐pyridone derivatives using ketene dithioacetals. Journal of Heterocyclic Chemistry, 27(4), 775-783. Link

-

Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(9), 1357-1361. Link

-

CAS. (n.d.). Your new scientific journal database | CAS SciFinder. Retrieved from [Link]

-

Payne, A. D., & Sherburn, M. S. (2016). Masked Ketenes as Dienophiles in the Diels-Alder Reaction. Australian Journal of Chemistry, 69(9), 943-959. Link

-

Osman, A. H. (2022). Ethyl Cyanoacetate Reactions. Journal of Science and Human Studies, 71, 1-13. Link

-

Yoshida, S. (2009). Studies on Synthetic Reactions of Ketene Dithioacetal Derivatives. [PDF]. Semantic Scholar. Link

-

Osman, A. H. (2022). Ethyl Cyanoacetate Reactions. Journal of Science and Human Studies - Al-Marj, 71, 25. Link

-

ChemBK. (2024, April 10). ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Compound ethyl 2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN101245034B - Process method for synthesizing ethyl cyanoacetate by transesterification.

-

Mohareb, R. M., & Abdallah, B. A. (2011). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Bulletin of the Chemical Society of Ethiopia, 25(3), 333-346. Link

-

PubChem. (n.d.). Ethyl 2-cyano-3-phenyl-2-butenoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-BIS(METHYLTHIO)-2-CYANOACRYLIC ACID ETHYL ESTER(17823-58-4) 1H NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Regioselective synthesis of novel ketene dithioacetals | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

Introduction: A Versatile Building Block in Modern Organic Synthesis

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a prominent member of the ketene dithioacetal family, stands as a cornerstone intermediate for synthetic chemists, particularly those engaged in the construction of complex heterocyclic scaffolds. Its unique electronic and structural features, characterized by a "push-pull" alkene system, render it a highly versatile and reactive substrate. The presence of electron-withdrawing cyano and ethyl ester groups at the α-position, juxtaposed with electron-donating methylsulfanyl groups at the β-position, creates a polarized carbon-carbon double bond, predisposing the molecule to a variety of nucleophilic attacks and cycloaddition reactions.[1][2] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and spectrochemical properties, tailored for researchers and professionals in drug development and materials science. Understanding the nuanced molecular architecture of this compound is paramount to leveraging its full synthetic potential.[3]

Molecular Structure and Properties

The fundamental properties of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate are summarized below, providing a foundational understanding of this key synthetic intermediate.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁NO₂S₂ | [3] |

| Molecular Weight | 217.31 g/mol | [3] |

| CAS Number | 17823-58-4 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 58 °C | - |

| Boiling Point | 315.6 ± 42.0 °C (Predicted) | - |

| Solubility | Soluble in methanol, ethanol, and most common organic solvents. | - |

Synthesis: A Step-by-Step Protocol

The synthesis of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is typically achieved through a well-established, three-step, one-pot reaction sequence characteristic of ketene dithioacetal formation from active methylene compounds.[4] This process involves the deprotonation of the active methylene group, subsequent reaction with carbon disulfide, and finally, S-alkylation.

Experimental Protocol

Materials:

-

Ethyl cyanoacetate

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Deprotonation: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

-

Dithiocarboxylation: Carbon disulfide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The color of the solution typically changes to a deep red or orange, indicating the formation of the dithiocarboxylate intermediate. The mixture is allowed to stir at room temperature for 2 hours.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate as a white to pale yellow solid.

Causality Behind Experimental Choices:

-

Base Selection: Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are crucial for the complete deprotonation of the α-carbon of ethyl cyanoacetate without competing nucleophilic addition to the ester or nitrile functionalities.[5]

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and intermediates and to facilitate the S_N2 reaction during the methylation step.

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the reaction of the highly reactive anionic intermediates with atmospheric moisture and oxygen.

-

Temperature Control: The initial deprotonation and subsequent additions are performed at 0 °C to control the exothermic nature of the reactions and to minimize side product formation.

Caption: Synthetic workflow for Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for the unambiguous identification and quality control of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals for the ethyl and methylsulfanyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.26 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.09 | Singlet | 6H | -S-CH₃ |

| 1.31 | Triplet | 3H | -O-CH₂-CH₃ |

Validated prediction based on data from Aly et al. (2015) for analogous compounds.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is instrumental in confirming the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 162.92 | C =O (Ester) |

| 149.82 | C =C(SMe)₂ |

| 121.71 | C N |

| 95.0 (Predicted) | =C (CN)COOEt |

| 59.24 | -O-CH₂ -CH₃ |

| 14.39 | -O-CH₂-CH₃ |

| 11.93 | -S-CH₃ |

Validated prediction based on data from Aly et al. (2015) and standard chemical shift tables.[2][6]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 | Strong, Sharp | C≡N stretch |

| ~1720 | Strong, Sharp | C=O stretch (Ester) |

| ~1600 | Medium | C=C stretch (Alkene) |

| ~2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~700 | Medium | C-S stretch |

Predicted values based on characteristic IR absorption frequencies.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 186 | [M - OCH₂CH₃]⁺ |

| 170 | [M - SCH₃]⁺ |

| 142 | [M - CO₂Et]⁺ |

Predicted fragmentation patterns based on the principles of mass spectrometry.

Reactivity and Applications in Synthesis

The synthetic utility of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate stems from its "push-pull" electronic nature. The β-carbon is highly electrophilic due to the influence of the α-cyano and ester groups, making it susceptible to attack by a wide range of nucleophiles. Conversely, the methylsulfanyl groups are excellent leaving groups, facilitating subsequent substitution or elimination reactions.

This unique reactivity profile allows for its use in the synthesis of a diverse array of heterocyclic compounds, including pyrazoles, pyridines, thiophenes, and pyrimidines.[1][2] The reaction with bifunctional nucleophiles often proceeds via a cascade mechanism, enabling the rapid construction of complex molecular architectures from simple starting materials.

Caption: Reactivity and synthetic applications of the title compound.

Conclusion

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is a powerful and versatile intermediate in organic synthesis. Its well-defined molecular structure, characterized by a polarized double bond and good leaving groups, allows for a predictable and diverse range of chemical transformations. This guide has provided a detailed overview of its synthesis, spectroscopic properties, and reactivity, offering valuable insights for researchers and professionals in the chemical sciences. A thorough understanding of these fundamental aspects is key to unlocking the full potential of this important building block in the development of novel pharmaceuticals and advanced materials.

References

-

Aly, A. A., Brown, A. B., Hassan, A. A., Gomaa, M. A.-M., & Nemr, F. M. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Journal of Sulfur Chemistry, 36(5), 551-561. [Link]

-

Aly, A. A., Brown, A. B., Hassan, A. A., Gomaa, M. A.-M., & Nemr, F. M. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Taylor & Francis Online. [Link]

-

Jadhav, M. S., Mali, S. B., & Mane, A. S. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(1), 1-10. [Link]

-

Hanessian, S., Maji, D. K., Govindan, S., Matera, R., & Tintelnot-Blomley, M. (2010). Substrate-controlled and organocatalytic asymmetric synthesis of carbocyclic amino acid dipeptide mimetics. The Journal of Organic Chemistry, 75(9), 2861–2874. [Link]

-

SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. (n.d.). Baselius College. Retrieved January 4, 2026, from [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2021). MDPI. [Link]

-

Scheme 1. The proposed mechanism for the synthesis of ketene dithioacetal 4a. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- 13-C NMR Chemical Shift Table.pdf. (n.d.). Google.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chen, Y. (2019). Advances in the Synthesis of Methylated Products through Indirect Approaches. Advanced Synthesis & Catalysis, 361(5), 998-1014. [Link]

-

Ketene dithioacetals in Organic Synthesis. (2020). ResearchGate. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 4, 2026, from [Link]

Sources

- 1. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

The Genesis and Evolution of Ketene Dithioacetals: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract